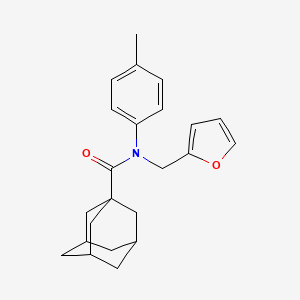![molecular formula C13H16Cl3NO2 B5067578 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine](/img/structure/B5067578.png)
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine, also known as TRPM, is a synthetic compound that is commonly used in scientific research. It is a morpholine derivative that has been synthesized for its potential use as a selective antagonist of the transient receptor potential melastatin (TRPM) ion channels. In
作用机制
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine acts as a competitive antagonist of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels, binding to the channels and preventing the influx of calcium ions. This inhibition of calcium influx has been shown to have a variety of effects on cellular signaling pathways, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine are dependent on the specific biological system being studied. In neuronal systems, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been shown to modulate pain perception and regulate the release of neurotransmitters. In cardiovascular systems, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been shown to play a role in regulating blood pressure and heart rate. In immune systems, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been shown to regulate the production of cytokines and modulate the immune response.
实验室实验的优点和局限性
The advantages of using 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine in lab experiments include its high selectivity for 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels, its well-characterized mechanism of action, and its ability to modulate a variety of physiological processes. However, the limitations of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
The future directions for 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine research include the development of more selective and potent 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine antagonists, the exploration of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine's role in various biological systems, and the potential therapeutic applications of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine antagonists. Additionally, further research is needed to better understand the potential off-target effects and toxicity of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine, as well as its pharmacokinetic properties in vivo.
Conclusion:
In conclusion, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine is a synthetic compound that has been synthesized for its potential use as a selective antagonist of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels. It has been extensively characterized and has been used in scientific research to better understand the role of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine channels in various biological systems. While 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has advantages and limitations for lab experiments, its potential therapeutic applications and future directions in research make it an important compound in the field of scientific research.
合成方法
The synthesis of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine involves the reaction of 2,4,6-trichlorophenol with 3-chloropropylamine in the presence of a base, followed by the addition of morpholine. This method has been optimized for high yield and purity, and the resulting product has been extensively characterized by various analytical techniques.
科学研究应用
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been used in scientific research as a selective antagonist of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels. These ion channels are involved in a variety of physiological processes, including pain perception, thermoregulation, and taste sensation. By blocking 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine channels, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine can help researchers better understand the role of these channels in various biological systems.
属性
IUPAC Name |
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO2/c14-10-8-11(15)13(12(16)9-10)19-5-1-2-17-3-6-18-7-4-17/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPZIWNAKGZJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,4,6-Trichlorophenoxy)propyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

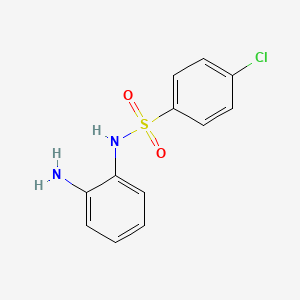
![2-({1-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5067513.png)

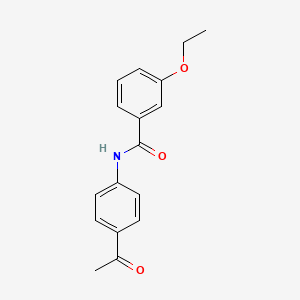

![1-(2-chloro-2-propen-1-yl)-7-methyl-3-({[3-(4-morpholinyl)propyl]amino}methyl)-2(1H)-quinolinone](/img/structure/B5067538.png)
![1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5067540.png)
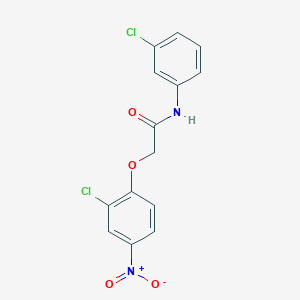
![N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5067559.png)
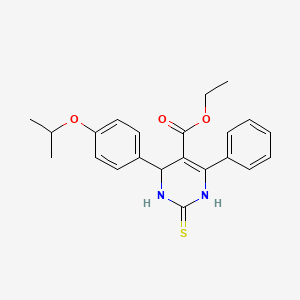
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5067565.png)
![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)
